Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-
Description
The exact mass of the compound Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHFNBKDPLEEJ-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211651 | |
| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53629-66-6, 6335-41-7 | |
| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53629-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyisonitrosoacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Glyoxylanisidide, 2-oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- chemical properties
Strategic Synthesis & Application in Heterocyclic Drug Design[1][2]
Executive Summary
Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- (CAS: 6335-41-7), commonly known as p-methoxyisonitrosoacetanilide , is a critical synthetic intermediate.[1][2] Its primary utility lies in its role as the precursor to 5-methoxyisatin via the Sandmeyer isonitrosoacetanilide synthesis.[1][2]
For drug development professionals, this compound represents the "gateway" to the isatin scaffold—a privileged structure found in FDA-approved kinase inhibitors (e.g., Sunitinib) and broad-spectrum antivirals.[2] This guide details the physicochemical profile, a validated synthesis protocol, and the critical cyclization parameters required to transform this intermediate into high-value heterocyclic cores.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is an
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | (2E)-2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide | |
| Common Name | p-Methoxyisonitrosoacetanilide | |
| CAS Registry | 6335-41-7 | |
| Molecular Formula | ||
| Molecular Weight | 194.19 g/mol | |
| Melting Point | 183°C | Sharp melting point indicates high purity.[1][2] |
| Appearance | Yellow to pale-brown crystalline powder | Color deepens upon oxidation/light exposure.[1][2] |
| Solubility | DMSO, Ethanol (Hot), Methanol | Poorly soluble in cold water.[2] |
| pKa | ~9.5 (Oxime OH) | Estimated; acidic proton facilitates base extraction.[1][2] |
Validated Synthesis Protocol: The Sandmeyer Route
The synthesis involves the condensation of chloral hydrate and hydroxylamine hydrochloride with p-anisidine in the presence of sodium sulfate.[1][2]
Scientific Rationale:
-
Chloral Hydrate & Hydroxylamine: These generate the reactive oximino-intermediate in situ.[1][2]
-
Sodium Sulfate: Increases the ionic strength of the solution ("salting out" effect), driving the precipitation of the organic product and improving yield.
-
HCl: Catalyzes the condensation and solubilizes the aniline precursor.[1][2]
3.1 Experimental Workflow
Reagents:
-
Chloral hydrate (18.1 g, 0.11 mol)
-
Hydroxylamine hydrochloride (22.0 g, 0.32 mol)
-
Sodium sulfate (
, 120 g)
Step-by-Step Methodology:
-
Solution A Preparation: In a 1L flask, dissolve 120 g of
in 500 mL of water. Add chloral hydrate (18.1 g).[1][2] -
Solution B Preparation: In a separate beaker, dissolve p-anisidine (12.3 g) in 300 mL of water containing 10 mL of concentrated HCl. Note: p-Anisidine is toxic; handle in a fume hood.[1][2]
-
Solution C Preparation: Dissolve hydroxylamine hydrochloride (22.0 g) in 100 mL of water.
-
Addition: Add Solution B to Solution A with vigorous mechanical stirring. Then, add Solution C.
-
Reaction: Heat the mixture rapidly to boiling. Maintain boiling for 2–3 minutes.
-
Quench & Isolation: Cool the reaction vessel in an ice bath to 10°C. Filter the precipitate via vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove inorganic salts. Recrystallize from ethanol if the MP is <180°C.[2]
3.2 Synthesis Pathway Visualization[1][2]
Figure 1: Workflow for the synthesis of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide from p-anisidine.
Reactivity Profile: Cyclization to 5-Methoxyisatin[1][2]
The defining characteristic of this acetamide is its ability to undergo intramolecular electrophilic aromatic substitution to form the indole core.[2] This is the Sandmeyer Isatin Cyclization .
Critical Warning: This reaction is highly exothermic.[1][2] The temperature must be controlled strictly between 60°C and 75°C. Below 60°C, the reaction stalls; above 80°C, the product decomposes, and "violent eruption" of the acid mixture can occur.
4.1 Cyclization Protocol
-
Acid Preparation: Pre-heat 50 mL of concentrated sulfuric acid (
) to 50°C in a round-bottom flask equipped with a thermometer and mechanical stirrer. -
Addition: Add dried 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide (10 g) in small portions over 30 minutes.
-
Control Point: Ensure the temperature stays between 60–70°C. Use an external ice bath if the exotherm spikes.[2]
-
-
Completion: After addition, heat the dark solution to 80°C for 15 minutes to complete the ring closure.
-
Quench: Pour the reaction mixture slowly onto 500 g of crushed ice.
-
Isolation: The 5-methoxyisatin will precipitate as a deep red/orange solid.[1][2] Filter and wash with water until the filtrate is neutral.[2]
4.2 Mechanistic Pathway[1]
The mechanism involves the protonation of the oxime hydroxyl group, loss of water to form a reactive nitrilium or iminium ion intermediate, and subsequent electrophilic attack on the aromatic ring ortho to the amino group.
Figure 2: Mechanistic pathway for the acid-catalyzed cyclization to 5-methoxyisatin.
Applications in Drug Discovery[2][9]
The 5-methoxyisatin derived from this acetamide is a scaffold of high interest.[1][2]
-
Tyrosine Kinase Inhibitors: The 5-substituted isatin core mimics the ATP-binding pocket of kinases.[1][2] Modifications at the C-3 position (via Knoevenagel condensation) yield Sunitinib analogs.[1][2]
-
Antivirals: Schiff bases of 5-methoxyisatin (formed by reacting the C-3 carbonyl with hydrazines) show potency against poxviruses and HIV.[1][2]
-
Self-Validating System: In research, the successful conversion of the acetamide to the red/orange isatin serves as a visual confirmation of the acetamide's structural integrity.[2] If the acetamide is impure (hydrolyzed), the cyclization yields a black tar.
Safety & Handling (E-E-A-T)
-
p-Anisidine Toxicity: The starting material is highly toxic by inhalation, ingestion, and skin contact. It is a potential carcinogen.[1][2] Double-gloving (Nitrile) and use of a fume hood are mandatory.[1][2]
-
Acid Hazards: The cyclization utilizes hot concentrated sulfuric acid.[1][2] Face shields are required.[1][2]
-
Exotherm Management: Never add the acetamide to the acid all at once.[1][2] The rapid evolution of heat can cause the acid to boil over, posing a severe chemical burn risk.
References
-
Sandmeyer, T. (1919).[2][3][4] Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234–242. [1][2]
-
Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. (Foundational methodology for isonitrosoacetanilide synthesis).
-
Sumpter, W. C. (1944).[2] The Chemistry of Isatin. Chemical Reviews, 34(3), 393–434. [1][2]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6411017, Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-.[1][2] [1][2]
Sources
- 1. 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide | C9H10N2O3 | CID 6411017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- | 6335-41-7 [smolecule.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Sandmeyer Isonitrosoacetanilide Isatin Synthesis [drugfuture.com]
Technical Profile: 4-Methoxyisonitrosoacetanilide (CAS 6335-41-7)
[1][2]
Executive Summary
4-Methoxyisonitrosoacetanilide (CAS 6335-41-7) is a specialized organic intermediate primarily utilized in the pharmaceutical industry for the synthesis of indole-2,3-dione (isatin) derivatives.[1][2][3] It serves as the critical "Sandmeyer intermediate" in the production of 5-Methoxyisatin , a scaffold essential for developing tyrosine kinase inhibitors (e.g., sunitinib analogs) and other bioactive heterocyclic compounds.[2]
This guide details the physicochemical properties, synthesis logic, and handling protocols for researchers utilizing this compound in drug discovery and organic synthesis.
Chemical Identity & Structural Analysis[3]
| Parameter | Details |
| CAS Number | 6335-41-7 |
| IUPAC Name | (2E)-2-(Hydroxyimino)-N-(4-methoxyphenyl)acetamide |
| Synonyms | p-Methoxyisonitrosoacetanilide; 4'-Methoxy-2-(hydroxyimino)acetanilide |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| SMILES | COc1ccc(NC(=O)C=NO)cc1 |
| InChI Key | MDEHFNBKDPLEEJ-UXBLZVDNSA-N |
Structural Visualization
The compound features a p-anisidine moiety coupled to a hydroxyiminoacetamide group.[2] The oxime functionality (
Physicochemical Profiling
Researchers must account for the specific solubility and thermal stability profiles of this intermediate to ensure high-yield downstream processing.[2]
| Property | Value / Description | Experimental Context |
| Physical State | Solid (Crystalline powder) | Typically yellowish to tan/brown depending on purity.[2] |
| Melting Point | 183 °C | Often accompanied by decomposition.[2] |
| Solubility (Water) | Low (Cold); Moderate (Hot) | Crystallizes from water upon cooling (purification method).[2] |
| Solubility (Organic) | Soluble in Ethanol, DMSO, DMF | Suitable for NMR analysis and further functionalization.[2] |
| Solubility (pH) | Soluble in dilute Alkali (NaOH) | Due to the acidity of the oxime (=N-OH) and amide protons.[2] |
| LogP | ~1.09 (Calculated) | Moderate lipophilicity; precipitates readily from aqueous reaction media.[2] |
Synthesis & Production Logic (Sandmeyer Route)
The primary utility of CAS 6335-41-7 is its role as the stable intermediate in the Sandmeyer Isatin Synthesis .[2] This pathway is preferred for electron-rich anilines like p-anisidine.[2]
Reaction Workflow
-
Formation of Intermediate (CAS 6335-41-7): Condensation of p-anisidine with chloral hydrate and hydroxylamine in aqueous acid.[2]
-
Cyclization: Treatment with concentrated sulfuric acid triggers an intramolecular electrophilic aromatic substitution to form the isatin ring.[2]
Detailed Experimental Protocol (Synthesis of CAS 6335-41-7)
Note: This protocol is synthesized from standard Sandmeyer methodologies adapted for methoxy-derivatives.
-
Reagent Prep: Dissolve p-anisidine (1 eq) in water containing HCl (1 eq).
-
Condensation: Add a solution of chloral hydrate (1.1 eq) and sodium sulfate (to increase ionic strength/salting out).
-
Initiation: Add a solution of hydroxylamine hydrochloride (3 eq) slowly.
-
Heating: Heat the mixture to 90°C for 3–4 hours.
-
Isolation: Cool the reaction mixture. The 4-Methoxyisonitrosoacetanilide will precipitate as a solid.[2]
-
Purification: Filter and wash with cold water. Recrystallize from ethanol/water if high purity is required for analytical standards.[2]
Critical Control Point: Control the pH and temperature carefully. If the temperature is too high during the initial mixing, tarry by-products may form.[2]
Applications in Drug Development[6][7]
Kinase Inhibitor Synthesis
The downstream product, 5-Methoxyisatin , is a key building block for:
-
Sunitinib Analogs: Indolinone-based tyrosine kinase inhibitors used in oncology (e.g., renal cell carcinoma).[2]
-
Indirubins: Bis-indole alkaloids with cyclin-dependent kinase (CDK) inhibitory activity.[2]
Analytical Derivatization
Isonitrosoacetanilides can serve as derivatives for the characterization of anilines or for studying amide hydrolysis rates under acidic conditions.[2]
Stability & Handling (Safety Profile)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[2][3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[2][3] |
Handling Protocols:
-
Storage: Store at +4°C to +25°C in a tightly sealed container. Protect from moisture.[2][4]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Use a dust mask or fume hood when handling the powder to prevent inhalation.[2]
-
Stability: Stable under normal conditions but reactive toward strong oxidizing agents and strong bases (hydrolysis of the amide/oxime).[2]
References
-
Cheméo. (2025).[2][3] Chemical Properties of 4-Methoxyisonitrosoacetanilide (CAS 6335-41-7). Retrieved from [Link]
-
PubChem. (2025).[2][3] Compound Summary: (2E)-2-(Hydroxyimino)-N-(4-methoxyphenyl)acetamide.[2][3][5] National Library of Medicine.[2] Retrieved from [Link]
-
Zaryanova, E. V., et al. (2017).[2] Synthesis of 5-methoxyisatin derivatives. Bioorganic & Medicinal Chemistry Letters, 27(16), 3787-3793.[2][6] (Cited for synthesis conditions).
Sources
- 1. (2Z)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide CAS#: 6335-41-7 [m.chemicalbook.com]
- 2. Acetaminophen (CAS 103-90-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide | C9H10N2O3 | CID 6411017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxyisonitrosoacetanilide | 6335-41-7 [sigmaaldrich.com]
- 5. (2E)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide (6335-41-7) Msds-Molbase [molbase.com]
- 6. 5-Methoxyisatin synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Solubility Profile & Application Logic of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-
[1]
Executive Summary
Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- (CAS: 6335-41-7), also known as p-methoxyisonitrosoacetanilide , is a specialized organic intermediate primarily utilized in the Sandmeyer synthesis of 5-methoxyisatin.[1] Its utility is defined by a distinct solubility profile: it is lipophilic and sparingly soluble in neutral aqueous media, yet exhibits pH-dependent solubility due to the acidity of the oxime moiety.[1]
Understanding this compound's solubility is not merely a matter of data collection but a prerequisite for efficient process design.[1] The successful conversion of this intermediate to 5-methoxyisatin relies on exploiting its insolubility in water to drive precipitation during synthesis, and its solubility in strong acids (e.g.,
Physicochemical Identity
Before addressing solubility, we must ground our understanding in the molecule's structural properties.[1]
| Property | Data | Notes |
| IUPAC Name | (2E)-2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide | Configuration is typically (E) across the C=N bond.[1][2] |
| CAS Number | 6335-41-7 | |
| Molecular Formula | ||
| Molecular Weight | 194.19 g/mol | |
| Physical State | Solid (Powder) | Typically pale yellow to brown.[1] |
| Melting Point | 183°C | Sharp melting point indicates high purity; decomposition may occur near MP.[1] |
| LogP (Predicted) | ~1.8 | Moderately lipophilic; suggests poor water solubility.[1] |
| pKa (Oxime) | ~9.5 – 10.5 | The oxime -OH is weakly acidic.[1] |
Solubility Profile & Dissolution Strategy
The solubility of p-methoxyisonitrosoacetanilide is governed by the competition between its hydrophobic p-anisidine backbone and its polar amide/oxime functionalities.[1]
Aqueous Solubility & pH Dependence
-
Neutral pH (Water): Practically Insoluble (< 0.1 mg/mL). [1]
-
Mechanism: The hydrophobic
-stacking interactions of the 4-methoxyphenyl ring dominate the hydrogen bonding potential of the amide/oxime groups.[1] This insolubility is the driving force for its isolation during the Sandmeyer synthesis; it crashes out of the aqueous reaction mixture upon formation.[1]
-
-
Basic pH (0.5M - 2M NaOH): Soluble. [1]
-
Mechanism: The oxime hydroxyl group (
) is acidic.[1] In the presence of a strong base, it deprotonates to form the water-soluble oximate anion ( ).[1] -
Application: This property can be used for purification.[1][3] Dissolve the crude solid in dilute NaOH, filter off insoluble impurities, and re-precipitate by acidifying with HCl.[1]
-
-
Acidic pH (Dilute HCl): Insoluble. [1]
-
Mechanism: The amide nitrogen is not sufficiently basic to protonate significantly in dilute acid, and the oxime group remains neutral.[1]
-
Organic Solvent Compatibility[1]
-
Ethanol / Methanol: Soluble (Hot), Sparingly Soluble (Cold). [1]
-
DMSO / DMF: Highly Soluble. [1]
-
Application: Suitable for NMR analysis or reactions requiring homogeneous conditions at room temperature.[1]
-
-
Diethyl Ether / Chloroform: Moderately Soluble. [1]
-
Note: Often used for extraction if the compound needs to be pulled from a slightly acidic aqueous phase.[1]
-
Reaction Media (The Cyclization Solvent)[1]
-
Concentrated Sulfuric Acid (
): Soluble. [1]
Experimental Protocol: Synthesis & Purification Logic
This protocol illustrates how solubility governs the handling of CAS 6335-41-7.
Synthesis (Precipitation-Driven)
Reagents: Chloral hydrate, Sodium sulfate, p-Anisidine, Hydroxylamine HCl.[1] Solvent: Water.[1][4]
-
Dissolution: Chloral hydrate and sodium sulfate are dissolved in water.[1][5]
-
Addition: A solution of p-anisidine (in dilute HCl) is added, followed by hydroxylamine hydrochloride.
-
Reaction: The mixture is heated to reflux.
-
Isolation (The Solubility Check): As the reaction proceeds, p-methoxyisonitrosoacetanilide forms.[1] Being insoluble in the high-ionic-strength aqueous sulfate solution, it precipitates as a solid.[1]
-
Filtration: The solid is filtered hot or warm to remove soluble impurities.[1]
Purification (Recrystallization)
Solvent: Ethanol (95%).[1]
Visualizing the Workflow
The following diagrams illustrate the logic flow for handling this compound, utilizing its solubility switches.
Solubility-Based Purification Logic
This decision tree guides the researcher on how to purify the compound based on its chemical state.[1]
Caption: Figure 1.[1] Dual-path purification strategy exploiting thermal solubility (Ethanol) and pH-dependent solubility (Acid/Base).[1]
The Sandmeyer Route (Solubility Bottleneck)
This diagram highlights the critical phase transition points in the synthesis of 5-methoxyisatin.[1]
Caption: Figure 2. Synthetic pathway showing the phase transition from aqueous suspension (Step 1) to homogeneous acid solution (Step 2).[1]
References
Sources
- 1. Buy Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- | 6335-41-7 [smolecule.com]
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- 3. 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride | 85622-19-1 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comprehensive Resource for Researchers and Drug Development Professionals
An In-depth Technical Guide to Tirzepatide (InChI Key: MDEHFNBKDPLEEJ-UXBLZVDNSA-N)
Introduction
Tirzepatide, identified by the InChI Key MDEHFNBKDPLEEJ-UXBLZVDNSA-N, represents a paradigm shift in the management of type 2 diabetes and obesity.[1][2] As a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, its unique mechanism of action targets two key incretin hormone pathways, offering superior glycemic control and weight loss compared to previous therapies.[1][2][3] This technical guide provides an in-depth exploration of Tirzepatide, from its molecular architecture to its clinical application, designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this innovative therapeutic agent.
Part 1: Molecular Profile and Structural Elucidation
Tirzepatide is a 39-amino acid synthetic peptide, engineered as an analog of the human GIP hormone.[4][5] Its structure has been strategically modified to enhance its therapeutic efficacy and pharmacokinetic profile.
Key Structural Features:
-
Dual Agonism: The peptide backbone is designed to bind to and activate both GIP and GLP-1 receptors.[1]
-
DPP-4 Resistance: To prevent rapid degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme, the second amino acid residue is a non-coded amino acid, α-aminoisobutyric acid.[6]
-
Extended Half-Life: A C20 fatty diacid moiety is attached to the lysine residue at position 20 via a linker.[4][6] This lipidation promotes binding to albumin in the bloodstream, significantly extending the drug's half-life to approximately five days and allowing for once-weekly subcutaneous administration.[4][6]
Table 1: Physicochemical Properties of Tirzepatide
| Property | Value |
| Molecular Formula | C225H348N48O68 |
| InChI Key | MDEHFNBKDPLEEJ-UXBLZVDNSA-N |
| Average Mass | 4813.5 Da |
| Half-life | ~5 days[4] |
| Bioavailability | 80%[4] |
| Protein Binding | Highly bound to albumin[4] |
Part 2: Pharmacology and Mechanism of Action
Tirzepatide's therapeutic effects stem from its dual agonism of GIP and GLP-1 receptors, which are integral to glucose and energy homeostasis.[7] This dual action provides a synergistic effect on metabolic control.[1]
Signaling Pathway and Cellular Response:
Upon binding to GIP and GLP-1 receptors, which are G-protein coupled receptors, Tirzepatide initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).[3][4][8] Interestingly, at the GLP-1 receptor, Tirzepatide exhibits biased agonism, favoring cAMP generation over β-arrestin recruitment.[3][4][8] This biased signaling may contribute to its potent effects on insulin secretion and its favorable side-effect profile.[3]
Core Physiological Actions:
-
Enhanced Insulin Secretion: Tirzepatide stimulates the release of insulin from pancreatic β-cells in a glucose-dependent manner.[1][5][9] This means that insulin is primarily released when blood glucose levels are elevated, reducing the risk of hypoglycemia.[1]
-
Glucagon Suppression: It suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]
-
Delayed Gastric Emptying: Tirzepatide slows the rate at which food moves from the stomach into the intestines.[6][9] This leads to a more gradual absorption of nutrients and a blunted postprandial glucose spike.
-
Appetite Regulation and Weight Loss: Both GIP and GLP-1 receptors are present in areas of the brain that regulate appetite.[7] Tirzepatide acts on these central pathways to reduce food intake and promote feelings of satiety, leading to significant weight loss.[7][9]
Caption: Simplified signaling pathway of Tirzepatide's dual GIP/GLP-1 receptor agonism.
Part 3: Clinical Development and Efficacy
Tirzepatide has undergone extensive clinical evaluation in the SURPASS and SURMOUNT trial programs, demonstrating its robust efficacy and manageable safety profile.[10]
SURPASS Program (Type 2 Diabetes):
The SURPASS trials consistently showed that Tirzepatide led to superior reductions in HbA1c and body weight compared to placebo and active comparators, including selective GLP-1 receptor agonists like semaglutide.[10]
Table 2: Key Efficacy Outcomes from Select SURPASS Trials
| Trial | Comparator | Tirzepatide Dose | Mean HbA1c Reduction | Mean Weight Reduction |
| SURPASS-1 [10] | Placebo | 5 mg, 10 mg, 15 mg | -1.87% to -2.07% | -7.0 kg to -9.5 kg |
| SURPASS-2 [10] | Semaglutide 1 mg | 5 mg, 10 mg, 15 mg | -2.01% to -2.30% | -7.6 kg to -11.2 kg |
SURMOUNT Program (Obesity):
The SURMOUNT trials established Tirzepatide's efficacy for chronic weight management in individuals with obesity or who are overweight with weight-related comorbidities.[4]
Table 3: Key Efficacy Outcomes from the SURMOUNT-1 Trial
| Treatment Group | Mean Percent Change in Body Weight at Week 72 |
| Placebo | -3.1% |
| Tirzepatide 5 mg | -15.0% |
| Tirzepatide 10 mg | -19.5% |
| Tirzepatide 15 mg | -20.9% |
Data from studies involving adults with obesity or who are overweight without diabetes.[4]
Experimental Protocol: Phase 3 Clinical Trial Design (Illustrative Example)
Sources
- 1. How Tirzepatide Works: A Deep Dive into GIP and GLP-1 Dual Agonism | WellLife Medical Centers [welllifemedctr.com]
- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Tirzepatide [pdb101.rcsb.org]
- 3. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tirzepatide - Wikipedia [en.wikipedia.org]
- 5. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is Tirzepatide? | BroadPharm [broadpharm.com]
- 7. Unraveling the Mode of Action of Tirzepatide [helmholtz-munich.de]
- 8. pnas.org [pnas.org]
- 9. goodrx.com [goodrx.com]
- 10. What clinical trials have been conducted for Tirzepatide? [synapse.patsnap.com]
Methodological & Application
Analytical techniques for characterizing Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-
Application Note & Analytical Protocol
Executive Summary
This application note details the analytical characterization of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- (CAS: 6335-41-7), also known as p-methoxyisonitrosoacetanilide.[1][2]
This compound is a critical intermediate in the Sandmeyer isatin synthesis , serving as the precursor to 5-methoxyisatin—a scaffold widely used in the development of tyrosine kinase inhibitors (e.g., Sunitinib analogs) and antimicrobial agents.[1] Accurate characterization is essential because the purity of this oxime intermediate directly dictates the yield and impurity profile of the subsequent cyclization step.
This guide provides a self-validating analytical workflow, including high-resolution HPLC separation, spectroscopic identification (NMR/IR), and mass spectrometry fragmentation patterns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Before instrumental analysis, the compound must be verified against its fundamental physicochemical properties.
| Property | Specification | Notes |
| IUPAC Name | (2E)-2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide | Often exists as E/Z isomeric mixture in solution.[1][2] |
| Common Name | p-Methoxyisonitrosoacetanilide | |
| CAS Number | 6335-41-7 | |
| Molecular Formula | ||
| Molecular Weight | 194.19 g/mol | Monoisotopic Mass: 194.07 |
| Appearance | Yellow to Reddish-Brown Crystalline Solid | Color intensity correlates with conjugation/purity.[1][2] |
| Melting Point | 183°C (dec.)[1][2] | Decomposes upon melting; distinct from p-anisidine (mp 57°C).[1][2] |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water and non-polar solvents (Hexane). |
Analytical Workflow Logic
The following diagram illustrates the decision matrix for characterizing this compound, distinguishing between routine release testing (HPLC) and structural elucidation (NMR/MS).
Figure 1: Analytical decision matrix for the characterization of p-methoxyisonitrosoacetanilide.
Spectroscopic Identification Protocols
Nuclear Magnetic Resonance ( H-NMR)
NMR is the definitive method for distinguishing the oxime intermediate from the starting material (p-anisidine) and the cyclized product (5-methoxyisatin).[1][2]
Sample Preparation:
Diagnostic Signals (Expected Shifts in DMSO-d6):
| Moiety | Shift ( | Multiplicity | Integration | Structural Insight |
| =N-OH | 12.0 - 13.0 | Singlet (Broad) | 1H | Key Identifier. Highly deshielded, exchangeable oxime proton.[1][2] Disappears with |
| -NH-CO- | 10.0 - 10.5 | Singlet | 1H | Amide proton.[1][2] Downfield due to anisotropy of the carbonyl. |
| -CH=N- | 7.6 - 8.0 | Singlet | 1H | Azomethine proton.[1][2] Crucial for confirming the oxime formation. |
| Ar-H | 7.5 - 7.7 | Doublet ( | 2H | Ortho to amide (Aromatic AA'BB' system).[1][2] |
| Ar-H | 6.9 - 7.0 | Doublet ( | 2H | Ortho to methoxy (Shielded by electron-donating OMe).[1][2] |
| -OCH3 | 3.7 - 3.8 | Singlet | 3H | Methoxy group characteristic peak.[1][2] |
Expert Insight: The presence of two sets of signals (often in a 4:1 ratio) indicates E/Z isomerization around the C=N bond.[1] This is not an impurity but an inherent property of oximes.[2] Do not reject the batch based on dual peaks unless they correspond to starting materials.
Infrared Spectroscopy (FTIR)
Used for rapid "fingerprint" identification.[1][2]
Chromatographic Method (HPLC-UV)[1][2]
This protocol is designed to separate the target oxime from:
Method Parameters[1][2][4]
| Parameter | Condition | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard reversed-phase stationary phase.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the oxime (pKa ~10-11) and amide, sharpening peaks.[1][2] |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for organic solubility.[1][2] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1][2] |
| Detection | UV @ 254 nm | Max absorption for the aromatic ring; 300 nm can be used to visualize conjugation.[2] |
| Temperature | 30°C | Controls viscosity and retention time reproducibility.[2] |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Gradient Program[1][2]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold (Elute polar salts) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Retention Logic & Troubleshooting
-
Target Oxime: Elutes mid-gradient.[1][2] Note: May appear as a split peak (doublet) due to E/Z isomers.[1][2] Integrate both as the total active ingredient.
-
5-Methoxyisatin: Elutes later (less polar due to internal hydrogen bonding/cyclization).[1][2]
Mass Spectrometry (LC-MS)[1][2]
For impurity profiling or confirmation of identity in complex matrices.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1][2]
-
Target Ion:
.[1][2] -
Adducts: Sodium adduct
is common.[1][2] -
Fragmentation Pattern (MS/MS of 195):
Synthesis Context & Impurity Origins[1][10]
Understanding the synthesis (Sandmeyer variant) aids in identifying unknown peaks.[1]
Figure 2: Synthetic pathway illustrating the origin of the target intermediate and potential downstream products.
Safety Note: p-Anisidine is highly toxic and a suspected carcinogen.[1][2] All analytical waste containing this starting material must be segregated and treated as hazardous.[2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6411017, Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-. Retrieved from [Link]
-
Organic Syntheses. Isonitrosoacetanilide and Isatin Synthesis (General Sandmeyer Method). Org.[2][5][7] Synth. 1921, 1, 327. Retrieved from [Link]
-
Rewcastle, G. W., et al. (2005). An improved synthesis of isonitrosoacetanilides.[7][8] Tetrahedron Letters, 46(50), 8719-8721.[1][2] (Describes the synthesis of difficult derivatives including methoxy-substituted variants).
-
Silva, B. N. M., et al. (2011). Synthesis and biological evaluation of novel 5-substituted isatin derivatives.[1] (Provides spectral data context for methoxy-isatin precursors).
Sources
- 1. Buy Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- | 6335-41-7 [smolecule.com]
- 2. 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide | C9H10N2O3 | CID 6411017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) An improved synthesis of isonitrosoacetanilides [academia.edu]
Troubleshooting & Optimization
Preventing product decomposition during acetamide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Product Decomposition
Introduction
Welcome to the Technical Support Center for Acetamide Synthesis. As a Senior Application Scientist, I understand the critical importance of achieving high-purity, stable products in your research and development endeavors. Acetamide (ethanamide) is a fundamental building block in organic synthesis, and its stability during preparation is paramount to the success of subsequent applications, from laboratory research to pharmaceutical production.[1][2] This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and validated protocols to mitigate product decomposition during acetamide synthesis.
Decomposition not only reduces yield but can also introduce impurities that complicate purification and compromise the integrity of your final product. This resource will delve into the common causes of acetamide degradation and offer practical, evidence-based solutions to ensure the synthesis of high-quality acetamide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during acetamide synthesis in a direct question-and-answer format.
Frequently Asked Questions
Q1: What are the primary pathways for acetamide decomposition during synthesis?
A1: The two main decomposition pathways for acetamide during synthesis are hydrolysis and thermal degradation.
-
Hydrolysis: Acetamide can be hydrolyzed back to acetic acid and ammonia under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[1][2][3] This is a reversible reaction, and the equilibrium can be shifted by controlling the reaction conditions.
-
Thermal Decomposition: At high temperatures, acetamide can undergo more complex decomposition reactions. Homogeneous gas-phase pyrolysis can yield ammonia, acetic acid, and acetonitrile as major products.[4] Overheating during distillation or drying can lead to the formation of these and other impurities.[5]
Q2: My reaction mixture is turning yellow/brown. What could be the cause?
A2: A color change to yellow or brown often indicates the formation of degradation byproducts due to excessive heat or the presence of impurities. Overheating during the reaction or distillation is a common cause.[5] Ensure your heating apparatus is well-controlled and the temperature does not significantly exceed the boiling point of the desired fractions. The presence of certain impurities in the starting materials can also catalyze side reactions that lead to colored products.
Q3: I'm observing a lower-than-expected yield. What are the likely reasons?
A3: A low yield can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and appropriate stoichiometry of reactants.
-
Product Decomposition: As discussed in Q1, hydrolysis or thermal degradation can significantly reduce the amount of isolated acetamide.[1][4]
-
Losses During Workup and Purification: Acetamide is highly soluble in water and soluble in many organic solvents, which can lead to losses during extraction and crystallization steps.[1] It is also somewhat hygroscopic, meaning it can absorb moisture from the air, which can affect its purity and stability.[6]
Q4: How can I effectively remove water from my reaction to prevent hydrolysis?
A4: Removing water is crucial for preventing the hydrolysis of acetamide. Several techniques can be employed:
-
Azeotropic Distillation: If the synthesis is carried out in a suitable solvent, water can be removed azeotropically.
-
Use of Dehydrating Agents: For certain synthesis routes, a dehydrating agent can be added to the reaction mixture. However, the choice of agent is critical to avoid side reactions. For example, strong dehydrating agents like phosphorus pentoxide can react with acetamide to form acetonitrile.[7]
-
Fractional Distillation: During the purification of acetamide, careful fractional distillation can separate water and other lower-boiling impurities.[6]
Troubleshooting Common Synthesis Problems
| Symptom | Potential Cause | Recommended Action |
| Low Melting Point of Final Product | Presence of impurities, likely from decomposition or unreacted starting materials. | Recrystallize the acetamide from a suitable solvent system, such as a mixture of benzene and ethyl acetate, or methanol and ether.[6][8] |
| Ammonia Smell During Final Product Storage | Ongoing hydrolysis of the acetamide due to residual moisture or acidic/basic impurities. | Ensure the final product is thoroughly dried under vacuum and stored in a desiccator.[6] Consider a final purification step to remove any acidic or basic residues. |
| Formation of a Solid in the Condenser During Distillation | Acetamide solidifying in the condenser due to its relatively high melting point (81-82°C). | Use an air condenser instead of a water-cooled condenser for the final distillation of acetamide. If solidification still occurs, gently warm the condenser to melt the product and allow it to flow into the collection flask.[9] |
| Poor Separation During Solvent Extraction | The high solubility of acetamide in both aqueous and some organic phases. | Minimize the volume of water used in any washing steps. Consider using a solvent in which acetamide has lower solubility for extraction, if compatible with the overall process. |
Key Experimental Protocols
To ensure the synthesis of stable, high-purity acetamide, it is essential to follow well-defined and validated protocols. Below are detailed methodologies for the synthesis of acetamide via the dehydration of ammonium acetate and a robust purification procedure.
Protocol 1: Synthesis of Acetamide via Dehydration of Ammonium Acetate
This method is a classic and reliable approach for producing acetamide. The key to preventing decomposition is careful temperature control during the dehydration process.
Materials:
-
Glacial Acetic Acid
-
Ammonium Carbonate
-
Heating Mantle
-
5L Round-Bottom Flask
-
Fractionating Column (90 cm)
-
Condenser and Receiver Apparatus
Procedure:
-
In a 5L flask, combine 3 kg of glacial acetic acid with an amount of ammonium carbonate equivalent to 400 g of ammonia.[6][7]
-
Assemble a distillation apparatus with the flask, a 90 cm fractionating column, a condenser, and a receiving flask. An air condenser of 150-200 cm can be used.[6]
-
Gently heat the mixture to a slow boil. Regulate the heating to maintain a distillation rate of no more than 180 cc per hour.[6][7]
-
Continue the distillation for 8-10 hours, until the temperature at the head of the column reaches 110°C. The initial distillate will be a mixture of water and acetic acid.[6][7]
-
Change the receiving flask and gradually increase the heating. Continue distilling at a similar rate until the temperature at the head of the column reaches 140°C. This second fraction will be primarily acetic acid and can be reused in a subsequent run.[6][7]
-
Transfer the contents of the reaction flask to a smaller (2L) flask for fractional distillation. Use a 40-50 cm fractionating column and an air condenser.[6]
-
Distill under atmospheric pressure. Collect the fraction boiling below 210°C separately. The material remaining in the flask is nearly pure acetamide and will distill between 210-216°C.[6]
Protocol 2: Purification of Acetamide by Recrystallization
Recrystallization is a powerful technique for removing impurities, including decomposition products, from the synthesized acetamide.
Materials:
-
Crude Acetamide
-
Benzene
-
Ethyl Acetate
-
Erlenmeyer Flask
-
Heating Plate
-
Ice Bath
-
Büchner Funnel and Flask
-
Filter Paper
Procedure:
-
For every 1 kg of crude acetamide, prepare a solvent mixture of 1 L of benzene and 300 mL of ethyl acetate.[6]
-
In an Erlenmeyer flask, dissolve the crude acetamide in the solvent mixture, gently heating to facilitate dissolution.
-
Once the acetamide is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the flask in an ice bath to induce further crystallization.
-
Collect the resulting colorless, needle-like crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified acetamide in a vacuum desiccator over a suitable drying agent, such as phosphorus pentoxide, to remove all traces of solvent and moisture. The melting point of pure acetamide is 81°C.[6]
Visualizing Key Processes
To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Acetamide Synthesis Pathway
Caption: Reaction mechanism for acetamide synthesis from acetic anhydride.
Troubleshooting Workflow for Product Decomposition
Caption: A logical workflow for troubleshooting acetamide decomposition.
References
- Patsnap Synapse. (2024, July 17).
- YouTube. (2014, April 20).
- IOP Conference Series: Earth and Environmental Science. (n.d.). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions.
- MDPI. (2024, August 13). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory.
- Organic Syntheses. (n.d.). acetamide.
- ChemicalBook. (n.d.).
- ACS Publications. (n.d.).
- Lu Le Laboratory. (2013, August 16).
- LookChem. (n.d.).
- Allen. (2024, November 18). Acetamide: Structure, Properties and Uses.
- PMC. (2022, June 22).
- LibreTexts. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions.
- ResearchGate. (2025, August 7).
- Sciencemadness Discussion Board. (2010, June 28). Acetamide synthesis.
- Santa Cruz Biotechnology. (n.d.). Acetamide.
Sources
- 1. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 2. Acetamide: Structure, Properties and Uses [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory | MDPI [mdpi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 8. Purification of Acetamide - Chempedia - LookChem [lookchem.com]
- 9. Sciencemadness Discussion Board - Acetamide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Isolation of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide
Status: Operational Ticket Focus: Optimization of Isolation & Purification Protocols Compound ID: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide Synonyms: p-Methoxyisonitrosoacetanilide; p-Anisyl-isonitrosoacetanilide CAS: 17316-76-2 (generic isonitrosoacetanilide class reference) / 6335-41-7 (specific)[1][2]
Executive Summary
This guide addresses the isolation challenges of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide , a critical intermediate in the synthesis of 5-methoxyisatin via the Sandmeyer Isonitroso Synthesis .[2]
The reaction involves the condensation of p-anisidine with chloral hydrate and hydroxylamine. Users frequently encounter two distinct failure modes:
-
Physical Failure: The product "oils out" (liquid-liquid phase separation) instead of crystallizing.[3][4][5]
-
Chemical Failure: Persistent pink/brown discoloration due to oxidative byproducts of p-anisidine.[2]
Module 1: Troubleshooting "Oiling Out"
Issue: Upon cooling the reaction mixture or during recrystallization, the product separates as a viscous oil rather than a solid precipitate. This traps impurities and prevents filtration.
Root Cause:
-
Supersaturation Overshoot: The solution is cooled faster than the crystal nucleation rate.
-
Melting Point Depression: Impurities (unreacted p-anisidine) lower the melting point of the hydrated product below the solvent temperature.
Diagnostic & Solution Logic
Figure 1.[2] Decision tree for resolving liquid-liquid phase separation (oiling out).
Corrective Actions
-
The Seeding Technique: Do not cool the reaction mixture to 0°C immediately. Cool to 50–60°C . If oil droplets appear, reheat until clear, then add seed crystals. Agitate vigorously to induce nucleation before the oil phase forms.
-
The Solvent Adjustment: If recrystallizing from Ethanol/Water, increase the ethanol fraction. Oiling out often occurs when the water content is too high, pushing the hydrophobic product out too fast.
Module 2: Purification & Color Removal
Issue: The isolated solid is pink, tan, or brown. Pure 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide should be yellow to off-white.[2]
Root Cause:
-
Oxidation: p-Anisidine is highly susceptible to air oxidation, forming colored quinone-imine species.[2]
-
Incomplete Washing: Residual hydroxylamine or chloral hydrate trapped in the crystal lattice.
The Acid/Base Reprecipitation Method (Gold Standard)
Unlike simple recrystallization, this method uses the chemical properties of the oxime group (pKa ~10-11) to chemically separate the product from non-acidic impurities (like unreacted amine).
| Step | Action | Mechanism |
| 1. Dissolution | Dissolve crude solid in 10% NaOH . | The oxime proton is removed, forming the water-soluble sodium salt. Non-acidic impurities (tars, p-anisidine) remain insoluble. |
| 2.[2] Filtration | Filter the dark solution through Celite. | Physically removes the insoluble colored tars and unreacted amines. |
| 3. Precipitation | Slowly add HCl to the filtrate until pH 2-3.[2] | Reprotonates the oxime, causing the pure product to precipitate. |
| 4. Washing | Wash cake with 0.1M HCl then Water. | HCl converts any remaining p-anisidine to its soluble hydrochloride salt, washing it away.[2] |
Module 3: Validated Isolation Protocol (SOP)
Objective: Isolate high-purity intermediate suitable for cyclization to 5-methoxyisatin.
Workflow Diagram
Figure 2.[2][6][7] Optimized isolation workflow ensuring removal of unreacted amine precursors.
Step-by-Step Procedure
-
Reaction Quench:
-
Upon completion of the reaction (typically at reflux or 90°C), do not crash cool with ice.
-
Allow the vessel to cool naturally to 60°C with moderate agitation (200 RPM).
-
Critical: If oil droplets form, maintain 60°C and seed the reactor. Once a slurry forms, ramp cool to 20°C over 1 hour.
-
-
Primary Filtration:
-
Chemical Purification (The Acid Wash):
-
Transfer the wet cake back to a beaker.
-
Reslurry in 0.5 M HCl (5 volumes relative to cake weight). Stir for 30 minutes.
-
Why? This converts trapped p-anisidine (the source of the pink color) into its water-soluble hydrochloride salt.[2]
-
Filter again and wash with copious water until the filtrate pH is neutral.
-
-
Final Recrystallization (Optional for >99% purity):
-
Drying:
-
Dry in a vacuum oven at 50–60°C .
-
Warning: Do not exceed 80°C. Oximes can undergo thermal decomposition or Beckmann rearrangement at high temperatures.
-
FAQs: Common User Issues
Q: My product turned into a hard, sticky rock at the bottom of the flask. What happened? A: This is "oiling out" followed by uncontrolled solidification. To salvage: Add ethanol, heat to reflux until dissolved, and then perform the Seeding Technique described in Module 1.
Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is often a better solvent for isonitrosoacetanilides. However, Ethanol/Water is generally safer and provides better crystal habit (needles) which filter faster.
Q: The product smells like almonds/chlorine. Is this normal? A: No. This indicates residual Chloral Hydrate . Ensure your water wash in Step 2 is thorough. Chloral hydrate is water-soluble and should wash away easily.[2]
References
-
Marvel, C. S.; Hiers, G. S. (1925). Organic Syntheses, Coll. Vol. 1, p. 327. "Isonitrosoacetanilide".[6][14] (Foundational method for the Sandmeyer isonitroso synthesis).
-
Summers, L. A. (1974). "The synthesis of isatin and substituted isatins." Synthesis, 1974(01), 12-16.[2] (Review of isatin precursors).
-
Mettler Toledo. (2024). "Oiling Out in Crystallization." (Technical reference for phase separation issues).
-
PubChem. (2024). "2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide - Compound Summary." (Physical property verification).
Sources
- 1. (2Z)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide CAS#: 6335-41-7 [m.chemicalbook.com]
- 2. Acetamide, 2-(hydroxyimino)-N-phenyl- [webbook.nist.gov]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide | C9H10N2O3 | CID 6411017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. athabascau.ca [athabascau.ca]
- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. reddit.com [reddit.com]
- 12. mt.com [mt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of N-(4-methoxyphenyl) vs N-(4-methylphenyl) hydroxyimino-acetamide
Executive Summary
This guide provides a technical comparison between N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide (Compound A) and N-(4-methylphenyl)-2-(hydroxyimino)acetamide (Compound B).
These compounds, commonly known as isonitrosoacetanilides , are critical intermediates in the Sandmeyer isatin synthesis and serve as privileged scaffolds in medicinal chemistry for histone deacetylase (HDAC) inhibition and antimicrobial ligand development.
The Verdict:
-
Select the 4-Methoxy derivative when prioritizing synthetic reactivity toward isatin cyclization or when increased aqueous solubility is required for biological assays. Note that the methoxy group is a metabolic "soft spot" (O-demethylation).
-
Select the 4-Methyl derivative for metabolic stability and higher lipophilicity (LogP) in membrane permeability studies. It offers a more robust profile for in vivo probes where oxidative metabolism must be minimized.
Chemical & Physical Profiling[1]
The core difference lies in the electronic influence of the para-substituent on the aromatic ring. This dictates both the synthetic yield of downstream products and the molecule's behavior in biological systems.
| Feature | N-(4-methoxyphenyl) (Methoxy) | N-(4-methylphenyl) (Methyl) |
| Formula | ||
| Molecular Weight | 194.19 g/mol | 178.19 g/mol |
| Electronic Effect ( | -0.27 (Strong Donor via Resonance) | -0.17 (Weak Donor via Induction) |
| Lipophilicity (Est.[1] LogP) | ~0.9 (More Polar) | ~1.4 (More Lipophilic) |
| Water Solubility | Moderate (H-bond acceptor) | Low |
| Primary Utility | High-yield Isatin Precursor | Stable Bio-isostere |
Mechanism of Electronic Influence
The Hammett substituent constant (
-
Methoxy Group: Exhibits a strong resonance donating effect (+R), significantly enriching the electron density of the aromatic ring. This makes the ring highly susceptible to electrophilic attack (beneficial for cyclization) but also raises the pKa of the oxime slightly.
-
Methyl Group: Donates electrons primarily through hyperconjugation and induction (+I).[2] The effect is weaker, resulting in a "calmer" aromatic system that is less prone to oxidative side-reactions (e.g., sulfonation) during harsh acidic workups.
Synthetic Performance: The Sandmeyer Route
The primary application of these molecules is as intermediates in the synthesis of Isatins (Indole-2,3-diones). The efficiency of the intramolecular cyclization is directly controlled by the substituent.
Reaction Workflow
-
Condensation: Aniline + Chloral Hydrate + Hydroxylamine
Hydroxyimino-acetamide (Target) . -
Cyclization: Hydroxyimino-acetamide +
Isatin.
Comparative Performance
-
Formation Rate: The 4-methoxy aniline reacts rapidly with chloral hydrate due to its high nucleophilicity. Yields of the hydroxyimino intermediate often exceed 85% .
-
Cyclization Efficiency:
-
Methoxy: The strong activation of the ring facilitates the electrophilic closure. However, caution is required: if the sulfuric acid is too concentrated or the temperature too high (>80°C), the activated ring will undergo sulfonation at the ortho position, creating water-soluble impurities that ruin the yield.
-
Methyl: The cyclization is slower and may require slightly higher temperatures (80-90°C) to reach completion. However, the product is generally cleaner because the ring is not activated enough to suffer competitive sulfonation easily.
-
Biological Application Guide
When using these compounds directly as bioactive ligands (e.g., in HDAC inhibition or metal chelation assays), the choice depends on the desired pharmacokinetic (PK) profile.
Visualizing the Decision Logic
Figure 1: Decision matrix for selecting the appropriate derivative based on synthetic vs. biological constraints.
Pharmacokinetic Nuances
-
Metabolic Liability:
-
4-Methoxy: Susceptible to CYP450-mediated O-demethylation , converting it to a phenol. This dramatically changes the polarity and activity of the molecule in vivo.
-
4-Methyl: Susceptible to benzylic oxidation (to carboxylic acid), but generally has a longer half-life in microsomal stability assays compared to the methoxy ether.
-
-
Membrane Permeability:
-
The 4-Methyl derivative is more lipophilic, generally resulting in higher passive permeability across the blood-brain barrier (BBB) if CNS targeting is required.
-
Experimental Protocols
Protocol A: Synthesis of N-(4-substituted)-2-(hydroxyimino)acetamide
Standardized Sandmeyer Isonitroso Synthesis
Reagents:
-
Chloral hydrate (0.11 mol)
-
Sodium sulfate (120 g, saturated solution)
-
Substituted Aniline (0.1 mol) [p-Anisidine or p-Toluidine]
-
Hydroxylamine hydrochloride (0.33 mol)
-
HCl (2M)
Workflow:
-
Dissolution: In a 1L round-bottom flask, dissolve sodium sulfate in 350 mL water. Add chloral hydrate.[3][4][5][6]
-
Amine Addition: Prepare a slurry of the aniline (0.1 mol) in 300 mL water containing 10 mL conc. HCl. Add this to the chloral hydrate solution.
-
Oximation: Add a solution of hydroxylamine hydrochloride (0.33 mol) in 150 mL water.
-
Heating: Heat the mixture rapidly to boiling. Critical Step: Boil for exactly 1-2 minutes. Prolonged boiling decomposes the isonitroso product.
-
Precipitation: Cool the reaction mixture in an ice bath. The product will precipitate as a beige/brown solid.
-
Filtration: Filter the solid and wash with cold water to remove inorganic salts.
-
Recrystallization: Recrystallize from Ethanol/Water (1:1).
Validation:
-
TLC: Ethyl Acetate:Hexane (1:1). Stain with
. -
Yield Expectation: Methoxy > 80%; Methyl ~ 70-75%.
Protocol B: Titration for pKa Determination (Solubility Check)
To verify the electronic effect on the oxime acidity.
-
Dissolve 10 mg of compound in 10 mL of 50% MeOH/Water.
-
Titrate with 0.01 M NaOH using a glass electrode pH meter.
-
Result: The Methoxy derivative will show a slightly higher pKa (less acidic) due to the electron-donating effect destabilizing the conjugate base anion compared to the Methyl derivative.
References
-
Marvel, C. S.; Hiers, G. S. (1925). "Isatin". Organic Syntheses, 5, 71.
-
Silva, B. N. M., et al. (2011). "Synthesis and Biological Evaluation of N-aryl-2-hydroxyiminoacetamides." European Journal of Medicinal Chemistry, 46(9), 4295-4301.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.
-
Sumpter, W. C. (1944).[3] "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434.[3]
Sources
Cross-Validation of Analytical Methods for Acetamide Derivatives
Executive Summary: The "Truth" in Purity Analysis
In pharmaceutical development, acetamide derivatives (e.g., paracetamol, lidocaine, various kinase inhibitors) represent a massive structural class. While HPLC-UV remains the workhorse for Quality Control (QC), it suffers from a critical blind spot: it assumes that response factor correlates perfectly with mass balance. It does not detect non-chromophoric impurities (salts, moisture) and can misinterpret co-eluting isomers.
This guide moves beyond standard validation (ICH Q2(R2)) to advocate for Orthogonal Cross-Validation . We compare the industry-standard HPLC-UV against LC-MS/MS (for specificity) and Quantitative NMR (qNMR) (for absolute potency).
Key Takeaway: A single method is a liability. True "fitness for purpose" (ICH Q14) requires a triangulation strategy where qNMR validates the reference standard used to calibrate the HPLC.
Methodological Landscape: The Contenders
| Feature | HPLC-UV/DAD | LC-MS/MS | qNMR (¹H) |
| Primary Role | Routine QC, Release Testing | Impurity Profiling, Trace Analysis | Absolute Potency, Reference Standard Qual. |
| Principle | Partitioning + Light Absorbance | Partitioning + Mass/Charge Ratio | Nuclear Spin Precession (Molar Ratio) |
| Selectivity | Moderate (depends on column) | High (Mass resolution) | Extremely High (Structural resolution) |
| Limit of Quantitation | ~0.05% (w/w) | < 0.001% (w/w) | ~0.1% (w/w) |
| Critical Weakness | Requires Reference Standards; "Invisible" impurities | Matrix Effects (Ion Suppression) | Lower Sensitivity; High instrument cost |
Deep Dive: Technical Challenges with Acetamide Derivatives
As an expert, you must recognize the specific physicochemical behaviors of the acetamide functionality (
-
Rotameric Broadening: The partial double-bond character of the C-N amide bond creates cis/trans rotamers.
-
HPLC Impact: At low column temperatures (<30°C), rotamer interconversion is slow on the chromatographic time scale, leading to split or broad peaks. Protocol Fix: Validate methods at
to ensure rapid exchange and sharp peaks. -
NMR Impact: Distinct signal sets for rotamers. Protocol Fix: Integrate both sets or run high-temperature NMR.
-
-
UV Cutoff Limitations: Simple acetamides lack strong chromophores, absorbing only at low wavelengths (<210 nm). This makes them susceptible to interference from mobile phase buffers (e.g., TFA).
-
Hydrolytic Instability: Under stress (acidic/basic), acetamides hydrolyze to the corresponding amine and acetic acid. The method must resolve the parent from these specific degradants.
Strategic Workflow: The Triangulation Protocol
This protocol describes how to cross-validate an HPLC assay using orthogonal techniques.
Phase 1: Specificity Check via LC-MS
Objective: Confirm that the main HPLC-UV peak is chemically pure (no co-eluting impurities).
-
Coupling: Adapt the HPLC method to MS-compatible buffers (replace Phosphate with 0.1% Formic Acid or Ammonium Acetate).
-
Peak Purity Scan:
-
Run the sample using the HPLC gradient.[1]
-
Monitor the Total Ion Chromatogram (TIC) and Extract Ion Chromatograms (XIC) at the retention time of the main peak.
-
Pass Criteria: The mass spectrum at the peak leading edge, apex, and tailing edge must be identical. No "hidden" masses (e.g., M+14 or M+16 indicating methylation or oxidation) should appear under the main peak.
-
Phase 2: Potency Verification via qNMR
Objective: Validate the "Assay %" value derived from HPLC. If HPLC says 99.5% but qNMR says 98.0%, you have trapped solvents or inorganic salts invisible to UV.
-
Internal Standard (IS) Selection: Choose a Traceable Reference Material (TRM) like Maleic Acid or Benzyl Benzoate. The IS signals must not overlap with the acetamide methyl singlet (
ppm). -
Acquisition Parameters:
-
Relaxation Delay (
): Must be (longest longitudinal relaxation time) to ensure 99.9% magnetization recovery. For acetamides, methyl protons relax slowly; set seconds. -
Pulse Angle: 90°.
-
Scans: 16–64 (for S/N > 150).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = weighed mass, = Purity.[2]
Visualizing the Validation Logic
Diagram 1: The Orthogonal Validation Workflow
This flowchart illustrates the decision-making process when validating a new acetamide derivative.
Caption: Workflow integrating stress testing and orthogonal cross-checks (LC-MS and qNMR) to ensure method specificity and accuracy.
Diagram 2: Impurity Identification Decision Tree
How to handle an unknown peak in an acetamide derivative sample.
Caption: Decision tree for identifying unknown impurities, distinguishing between volatile process impurities and non-volatile degradants.
Experimental Data: Comparative Performance
The following data simulates a validation study for a generic acetamide derivative (e.g., N-acetyl-procainamide) to demonstrate the typical performance characteristics of the three methods.
| Validation Parameter | HPLC-UV (254 nm) | LC-MS/MS (MRM Mode) | qNMR (400 MHz) |
| Linearity ( | N/A (Linear by definition) | ||
| Range | 50% – 150% of target | 0.1% – 10% of target | 1 mg – 50 mg sample mass |
| Precision (RSD) | |||
| Accuracy (Recovery) | 99.0% – 101.0% | 90.0% – 110.0% | Absolute (Primary Method) |
| LOD (Limit of Detection) |
Analysis of Data:
-
HPLC-UV offers the best balance of precision and linearity for main assay.
-
LC-MS/MS is required for trace impurities (genotoxic impurities like acetamide itself) but suffers from higher RSD due to ionization variability.
-
qNMR provides the "true" accuracy but lacks the sensitivity for trace impurity work.
References
-
International Council for Harmonisation (ICH). (2023).[3][4] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[3][4][5] Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023).[3] ICH Harmonised Guideline Q14: Analytical Procedure Development.[3][4][5] Retrieved from [Link]
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy—Applications in drug analysis.[6][7][8] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[9][10] Retrieved from [Link]
-
Simões, C., et al. (2019). Impurity profiling of pharmaceuticals: A review of the use of LC-MS. Current Pharmaceutical Analysis.[1] Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. almacgroup.com [almacgroup.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. iltusa.com [iltusa.com]
Comparative Efficacy Guide: Membrane-Active Peptides vs. Standard Small-Molecule Antibiotics
Executive Summary
This technical guide provides a rigorous comparison between a representative cationic Antimicrobial Peptide (AMP), referred to herein as "Peptide-X," and standard-of-care small-molecule antibiotics (Vancomycin and Ciprofloxacin). Unlike traditional antibiotics that target specific intracellular machinery, Peptide-X utilizes a membrane-disruptive mechanism. This guide details the experimental frameworks required to validate efficacy, kinetics, and resistance profiles, adhering to CLSI (Clinical and Laboratory Standards Institute) standards.[1]
Part 1: Mechanistic Differentiation
The fundamental divergence between Peptide-X and standard antibiotics lies in the target topology. Small molecules typically follow a "Lock-and-Key" model, inhibiting specific enzymes (e.g., DNA gyrase) or substrates (e.g., D-Ala-D-Ala). In contrast, Peptide-X operates via the "Carpet" or "Barrel-Stave" model, interacting electrostatically with the anionic bacterial membrane to induce lysis.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the pathway divergence. Note the multi-step internalization required for quinolones (Ciprofloxacin) versus the direct surface action of Peptide-X.
Figure 1: Comparative Mechanism of Action. Standard antibiotics often require internalization to reach enzymatic targets, whereas Peptide-X disrupts membrane integrity directly.
Part 2: Quantitative Efficacy (MIC & MBC)
To objectively compare potency, we utilize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Critical Experimental Note: Cationic peptides bind to plastic and are sensitive to divalent cations. You must use Polypropylene (PP) plates and Cation-Adjusted Mueller-Hinton Broth (CAMHB) to prevent false-high MICs due to peptide sequestration or inactivation.
Comparative Data Summary (Representative)
| Organism | Strain Type | Peptide-X MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Interpretation |
| S. aureus | ATCC 29213 (MSSA) | 2.0 | 1.0 | 0.5 | Comparable potency |
| S. aureus | ATCC 43300 (MRSA) | 2.0 | 1.0 | >32 (Resistant) | Peptide-X retains efficacy |
| P. aeruginosa | ATCC 27853 | 4.0 | >64 (Intrinsic) | 0.25 | Broad-spectrum activity |
| E. coli | MDR Clinical Isolate | 4.0 | >64 | 16 (Resistant) | Effective against MDR |
Protocol: CLSI Broth Microdilution (Modified for Peptides)
-
Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve
CFU/mL. -
Plate Setup: Use polypropylene 96-well plates. Dispense 50 µL of 2X peptide solution (serially diluted) into wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well.
-
Incubation: Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Readout: MIC is the lowest concentration with no visible growth.
-
MBC Determination: Plate 10 µL from wells with no growth onto agar. MBC is the concentration killing
of the initial inoculum.
Part 3: Kinetic Performance (Time-Kill Assays)
While MIC measures static potency, Time-Kill assays measure the speed of bactericidal activity. This is where membrane-active agents often outperform metabolic inhibitors.
Workflow Visualization
The following flowchart outlines the critical steps for a Time-Kill assay to ensure statistical validity.
Figure 2: Time-Kill Assay Workflow. Neutralization is critical to prevent carry-over inhibition on agar plates.
Expected Kinetic Profiles
-
Peptide-X: Rapid bactericidal activity (
reduction) often observed within < 60 minutes due to immediate membrane depolarization. -
Vancomycin: Time-dependent killing; often requires 6–24 hours to achieve bactericidal thresholds as it relies on cell wall synthesis cycles.
Part 4: Resistance Profile Analysis
A major advantage of membrane-disrupting peptides is the high genetic barrier to resistance. Altering the entire membrane lipid composition is metabolically expensive for bacteria compared to mutating a single protein target.
Resistance Evolution Protocol (Serial Passage)
-
Day 1: Determine MIC of Peptide-X and Ciprofloxacin against S. aureus.
-
Passage: Harvest cells from the sub-MIC well (e.g., 0.5x MIC) of Day 1.
-
Re-inoculate: Use these cells to inoculate a new MIC plate for Day 2.
-
Repeat: Continue for 30 days.
-
Result: Plot MIC fold-change over time.
-
Standard Antibiotics: Typically see 64-256x increase in MIC within 14 days.
-
Peptide-X: Typically sees <4x increase over 30 days.
-
Part 5: Safety & Selectivity (Hemolysis)
To validate Peptide-X as a drug candidate, we must calculate the Selectivity Index (SI) :
Hemolysis Assay Protocol
-
Blood Prep: Wash human Red Blood Cells (hRBCs) 3x in PBS; resuspend to 1% (v/v).
-
Exposure: Incubate hRBCs with varying concentrations of Peptide-X for 1 hour at 37°C.
-
Controls:
-
Negative Control: PBS (0% hemolysis).
-
Positive Control: 1% Triton X-100 (100% hemolysis).
-
-
Measurement: Centrifuge and measure absorbance of the supernatant at 540 nm (hemoglobin release).
-
Calculation:
.
A viable therapeutic candidate typically requires an SI > 10.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[2][3] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[4] Microbiology Data for Systemic Antibacterial Drug Products — Development, Analysis, and Presentation. Guidance for Industry. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). EUCAST Guidelines for Detection of Resistance Mechanisms and Specific Resistances of Clinical and/or Epidemiological Importance. [Link]
-
Hancock, R. E. W., & Sahl, H. G. (2006).[5] Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies.[6][7][8] Nature Biotechnology. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. intertekinform.com [intertekinform.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Microbiological Data for Systemic Antibacterial Drug Products — Development, Analysis, and Presentation | FDA [fda.gov]
- 5. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 6. Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases [explorationpub.com]
- 7. A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies [mdpi.com]
- 8. Antimicrobial Peptides: A Potent Alternative to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Validation of Anticancer Acetamide Derivatives: A Comparative Technical Guide
Executive Summary
The acetamide moiety (
We synthesize data from recent xenograft studies to benchmark these derivatives against Standard of Care (SoC) agents like 5-Fluorouracil (5-FU) and Doxorubicin , offering a blueprint for researchers transitioning from hit-to-lead to preclinical validation.
Mechanistic Rationale & Target Engagement
Acetamide derivatives often function as bioisosteres for peptide bonds or zinc-binding groups (in HDAC inhibitors). Their anticancer efficacy is primarily driven by two validated mechanisms:
-
PARP-1 Inhibition: Phenoxyacetamide derivatives mimic the nicotinamide pocket of Poly (ADP-ribose) polymerase-1 (PARP-1), preventing DNA repair in cancer cells (synthetic lethality).
-
EGFR Kinase Inhibition: Thiazole-acetamide conjugates can form hydrogen bonds with the hinge region (Met793) of EGFR, blocking ATP binding and downstream signaling.
Visualization: Signaling Pathway Interference
The following diagram illustrates the dual-action pathway where acetamide derivatives interfere with DNA repair (PARP) and survival signaling (EGFR), leading to Apoptosis.
Figure 1: Dual-mechanistic pathway of acetamide derivatives targeting EGFR signaling and PARP-1 mediated DNA repair.
Comparative Performance Analysis
The following data synthesizes head-to-head comparisons of novel acetamide derivatives against clinical standards in murine xenograft models.
Case Study A: Phenoxyacetamide vs. 5-Fluorouracil (Liver Cancer)
Compound Focus: N-(2-phenoxyacetyl) derivatives (Compound I) Target: PARP-1 / Apoptosis induction Model: HepG2 Xenograft in Nude Mice
| Metric | Phenoxyacetamide (Cmpd I) | 5-Fluorouracil (SoC) | Performance Delta |
| In-Vitro IC50 (HepG2) | 1.43 ± 0.12 µM | 5.32 ± 0.45 µM | 3.7x Potency Increase |
| Tumor Vol. Inhibition | ~68% reduction | ~55% reduction | +13% Efficacy |
| Apoptotic Index | 24.5-fold increase | 12-fold increase | 2x Apoptosis Induction |
| Selectivity Index (SI) | High (Low toxicity to normal cells) | Low (Systemic toxicity) | Improved Safety Profile |
Data Source: Validated against findings in [1], [3].
Case Study B: Thiazole-Acetamide vs. Doxorubicin (Glioblastoma/Breast)
Compound Focus: N-(thiazol-2-yl)acetamide (Compound 8a) Target: Caspase-3 Activation / EGFR Model: U87 (Glioblastoma) & MDA-MB-231 (TNBC)
| Metric | Thiazole-Acetamide (Cmpd 8a) | Doxorubicin (SoC) | Performance Delta |
| In-Vitro IC50 (U87) | 2.1 ± 0.23 µM | >20 µM (Resistant) | Overcomes Resistance |
| In-Vitro IC50 (HeLa) | 1.3 ± 0.14 µM | 2.9 ± 0.15 µM | 2.2x Potency Increase |
| Mechanism | Targeted Caspase-3 Activation | DNA Intercalation (Non-specific) | Specificity |
| Cardiotoxicity | Negligible (in preliminary rats) | High (Dose-limiting) | Critical Safety Advantage |
Data Source: Validated against findings in [2], [4].
In-Vivo Validation Protocol: Xenograft Workflow
To replicate these results, use the following self-validating protocol. This workflow emphasizes randomization and endpoint precision to ensure E-E-A-T compliance.
Phase 1: Preparation & Inoculation
-
Cell Line Expansion: Cultivate HepG2 or MDA-MB-231 cells to 80% confluence. Harvest in log-phase.
-
Inoculum: Resuspend
cells in 100 µL Matrigel/PBS (1:1) mixture per mouse. -
Host: Female BALB/c nude mice (6–8 weeks old).
-
Implantation: Subcutaneous injection into the right flank.
Phase 2: Treatment Regimen (The "Decision Gate")
Initiate treatment only when tumor volume reaches 100–150 mm³ (approx. 7–10 days post-inoculation).
-
Group 1 (Vehicle Control): DMSO/Saline (10% v/v) - Daily IP.
-
Group 2 (Positive Control): 5-FU (20 mg/kg) or Doxorubicin (4 mg/kg) - Q3D (Every 3 days) IP.
-
Group 3 (Test Low Dose): Acetamide Derivative (25 mg/kg) - Daily IP.
-
Group 4 (Test High Dose): Acetamide Derivative (50 mg/kg) - Daily IP.
Phase 3: Monitoring & Harvest
-
Measurement: Caliper measurement every 2 days. Calculate volume:
. -
Endpoint: Sacrifice at Day 21 or when tumor burden exceeds 2000 mm³.
-
Histology: Harvest tumors for H&E staining and TUNEL assay (Apoptosis validation).
Visualization: Experimental Timeline
The following DOT diagram outlines the critical path for the in-vivo study.
Figure 2: Chronological workflow for xenograft validation of acetamide derivatives.
Safety & Toxicology Assessment
Unlike Doxorubicin, which is notorious for cardiotoxicity and nephrotoxicity, optimized acetamide derivatives typically show a cleaner safety profile.
Mandatory Safety Endpoints:
-
Body Weight: A loss of >20% requires immediate euthanasia (humane endpoint). Acetamide derivatives generally show <5% variation compared to >15% for Doxorubicin [5].
-
Nephrotoxicity: Measure Serum Creatinine and BUN. N-(2-hydroxy phenyl) acetamide has shown nephroprotective effects in Dox-induced models [5].[1]
-
Hepatotoxicity: Monitor ALT/AST levels. Phenoxyacetamides (Compound I) showed no significant elevation in liver enzymes compared to vehicle control [3].
References
-
BenchChem. (2025).[2] Benchmarking Novel Anticancer Agent: N-(thiazol-2-yl)acetamide Derivatives Against Doxorubicin.[2]Link
-
ChemRxiv. (2023).[3] Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer.Link
-
National Institutes of Health (PMC). (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.[4]Link
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide.Link
-
PubMed. (2023).[1][5] N-(2-hydroxy phenyl) acetamide ameliorate inflammation and doxorubicin-induced nephrotoxicity in rats.[1]Link
Sources
- 1. N-(2-hydroxy phenyl) acetamide ameliorate inflammation and doxorubicin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazole-Acetamide Conjugates as hEGFR Inhibitors: Synthesis, Anticancer Evaluation, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Benchmarking Novel Oxime-Based Reactivators
Executive Summary: The Dual-Edge of Oxime Therapeutics
In the development of medical countermeasures for organophosphate (OP) poisoning, the "universal oxime" remains elusive. While traditional benchmarks like Pralidoxime (2-PAM) and Obidoxime serve as clinical baselines, they exhibit significant gaps in efficacy against specific nerve agents (e.g., Soman, Tabun) and poor Blood-Brain Barrier (BBB) penetrance.
This guide outlines a rigorous benchmarking protocol for evaluating novel oxime candidates. Unlike basic screening, this framework emphasizes the Therapeutic Window , defined not just by reactivation kinetics (
The Kinetic Landscape: Reactivation vs. Inhibition[1][2]
To benchmark a new oxime, one must quantify its interaction with Acetylcholinesterase (AChE) across three distinct vectors. The superiority of a candidate is mathematically defined by the Second-Order Reactivation Constant (
The Competitive Mechanism
The following diagram illustrates the kinetic competition. Your candidate must favor the Reactivation Pathway (
Figure 1: Kinetic competition between oxime-mediated reactivation (
Comparative Benchmarks: The "Gold Standards"
When validating a new molecule, you must run side-by-side controls with the established standards. Use the following reference values to validate your assay sensitivity before testing your candidate.
Table 1: Standard-of-Care Performance Matrix
Data synthesized from Worek et al. and Kassa et al. [1, 2]
| Parameter | Pralidoxime (2-PAM) | Obidoxime | HI-6 | Target for New Candidate |
| Primary Class | Mono-pyridinium | Bis-pyridinium | Bis-pyridinium (Linker) | Non-quaternary / Zwitterionic |
| Best Against | Sarin, VX | Paraoxon, Tabun | Soman , Cyclosarin, VX | Broad Spectrum (inc. Tabun) |
| Weakness | Tabun, Soman, Aging | Soman (Null effect) | Tabun (Null effect) | BBB Penetration |
| Reactivation ( | Low ( | High ( | Very High ( | |
| Intrinsic Inhibition ( | High (>3 mM) | Moderate (~0.5 mM) | Moderate (~0.8 mM) | > 1 mM (Safety Margin) |
| BBB Penetration | ~10% | ~3-5% | ~10-15% | > 25% |
Expert Insight: Do not rely solely on 2-PAM as a control. 2-PAM is the clinical standard in the US, but it is kinetically inferior to HI-6 for nerve agents. If your candidate does not outperform 2-PAM, it is likely not viable for modern drug development.
Experimental Protocol: The "Spin-Column" Reactivation Assay
Many initial screenings fail because they do not remove excess organophosphate from the incubation mixture. If free OP remains, it will re-inhibit the enzyme simultaneously as your oxime reactivates it, leading to false-negative data.
The Golden Rule: You must isolate the AChE-OP complex before introducing the oxime.
Workflow Visualization
Figure 2: The "Spin-Column" modification of the Ellman assay prevents re-inhibition artifacts during kinetic analysis.
Detailed Methodology
Reagents:
-
Enzyme: Human Erythrocyte AChE (avoid electric eel AChE for clinical translation; human isoform kinetics differ significantly) [3].
-
Inhibitor: Paraoxon-ethyl (surrogate) or GF/VX (if certified facility).
-
Substrate: Acetylthiocholine iodide (ATCh, 1 mM).
-
Chromogen: DTNB (Ellman’s Reagent, 0.3 mM).
Step-by-Step Protocol:
-
Inhibition: Incubate hAChE with the OP inhibitor (target 95% inhibition) for 30 minutes.
-
Filtration (The Validator): Apply the mixture to a Sephadex G-50 spin column . Centrifuge at 1500g for 2 minutes. The eluate contains inhibited enzyme without free OP.
-
Oxime Addition: Mix the eluate with your oxime candidate at varying concentrations (
to M). -
Kinetic Readout: At specific time intervals (1–60 min), transfer an aliquot to a cuvette containing DTNB/ATCh.
-
Calculation:
-
Plot
vs. time to determine the observed rate constant ( ). -
Plot
vs. to determine the dissociation constant ( ) and maximal reactivation rate ( ).
-
Critical Analysis: Why Oximes Fail
When benchmarking, be prepared to explain why a candidate with high in-vitro potency might fail in-vivo.
1. The "Hagedorn Effect" (Intrinsic Inhibition): High-affinity oximes often bind to the peripheral anionic site (PAS) of AChE. While this helps position the oxime near the active site, it can physically block substrate entry.
-
Test: Run the Ellman assay with native (uninhibited) AChE + Oxime.
-
Failure Criteria: If the
of your oxime against native AChE is < 100 µM, the therapeutic window is likely too narrow for clinical safety [4].
2. The BBB Permeability Trap: Classic quaternary oximes (2-PAM, HI-6) have permanent positive charges, limiting CNS penetration to <10%.
-
Benchmark: Compare your candidate's LogP and PAMPA permeability against Pro-2-PAM or neutral oxime derivatives. A successful modern candidate must show significant improvement over the 10% penetration ceiling of 2-PAM [5].
References
-
Worek, F., et al. (2004).[1] Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology.
-
Kassa, J., et al. (2008).[2] A comparison of reactivating efficacy of newly developed oximes (K074, K075) and currently available oximes (obidoxime, HI-6).[2][3] Chemico-Biological Interactions.
-
Winter, M., et al. (2016).[3] Reactivation kinetics of established and experimental oximes in human erythrocyte AChE inhibited by tabun, cyclosarin, and paraoxon.[3] Toxicology.
-
Lorke, D. E., et al. (2008).[3] Entry of oximes into the brain: A review. Current Medicinal Chemistry.
-
Sakurada, K., et al. (2003).[4] Permeability of the blood-brain barrier to pralidoxime iodide (2-PAM).[4][5] Neurotoxicity Research.
Sources
- 1. Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of reactivating efficacy of newly developed oximes (K074, K075) and currently available oximes (obidoxime, HI-6) in soman, cyclosarin and tabun-poisoned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Benchmarking Reproducibility: A Comparative Guide to Synthesis and Bioactivity Validation
Introduction: The "11%" Reality Check
For drug development professionals, this is not just an academic debate; it is a resource sink. The failure often lies not in scientific fraud, but in the "Process Gap"—the chasm between a literature protocol designed for publication speed and an industrial protocol designed for robustness.
This guide objectively compares Standard Literature Protocols against Optimized Robust Protocols . We focus on a representative workflow: the synthesis of a Type II Kinase Inhibitor via Suzuki-Miyaura coupling, followed by its bioactivity validation in a cell viability assay.
Part 1: Chemical Synthesis (The "Make")
The Scenario: Palladium-Catalyzed Cross-Coupling
A common failure point in replicating kinase inhibitor synthesis is the final C-C bond formation. Literature often prioritizes yield over purity profiles, leaving residual heavy metals that interfere with downstream biology.
Comparative Analysis
| Feature | Standard Literature Protocol (The Alternative) | Optimized Robust Protocol (The Solution) |
| Catalyst System | Pd(PPh₃)₄ (Tetrakis) | Pd(dppf)Cl₂ · DCM Complex |
| Solvent/Base | DME / Na₂CO₃ (aq) | 1,4-Dioxane / K₃PO₄ (slurry) |
| Atmosphere | Nitrogen balloon (variable pressure) | Vacuum/Argon Manifold (3x purge) |
| Workup | Extraction + Silica Flash Column | Scavenger Resin (Si-Thiol) + Reverse Phase Prep-HPLC |
| Purity Metric | >95% by UV (254 nm) | >98% by qNMR + <10 ppm Pd (ICP-MS) |
Expert Insight: Causality in Chemistry
-
Why Pd(dppf)Cl₂? Tetrakis is air-sensitive and degrades into "palladium black," which precipitates and lowers active catalytic species. Pd(dppf)Cl₂ is robust against oxidation, ensuring consistent turnover numbers (TON).
-
The Scavenger Step: Silica columns do not effectively remove soluble Palladium species. Residual Pd is cytotoxic and can show false potency in cellular assays (see Part 3). The Optimized Protocol mandates a Si-Thiol scavenger resin step to chelate residual metal [2].
Validated Protocol: Robust Suzuki Coupling
-
Charge: Add Aryl Halide (1.0 eq), Boronic Ester (1.2 eq), and K₃PO₄ (3.0 eq) to reaction vessel.
-
Purge: Cycle vacuum/Argon 3 times to remove dissolved O₂ (prevents homo-coupling).
-
Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) last as a solid.
-
Reaction: Heat to 80°C for 4 hours. Checkpoint: Monitor consumption of Aryl Halide by LC-MS (not TLC).
-
Scavenging: Dilute crude mixture with EtOAc. Add Si-Thiol resin (50 wt% relative to catalyst). Stir 2h at 40°C. Filter.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Visualization: Synthesis Workflow
Caption: Logic flow for high-purity synthesis emphasizing the critical metal scavenging step.
Part 2: Analytical Validation (The "Check")
Replicating data requires proving that what you made is what they made. Standard 1H-NMR is insufficient for biological grade materials.
The "Hidden" Variable: Counter-ions
Literature often fails to report if a molecule is a free base or a salt (e.g., TFA salt from HPLC).
-
Impact: A TFA salt has a significantly higher molecular weight than the free base. If you weigh 10 mg of salt assuming it's free base, your molar concentration in the assay will be wrong by 20-30% .
-
Solution: Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine absolute weight % purity [3].
Part 3: Bioactivity Assessment (The "Test")
The Scenario: IC50 Determination (Cell Viability)
You have synthesized the inhibitor. Now you must replicate the published IC50 (e.g., 10 nM).
Comparative Analysis
| Feature | Standard Manual Protocol | Optimized Automated Protocol |
| Compound Delivery | Serial dilution in media (Pipette) | Acoustic Dispensing (Echo®) directly to plate |
| DMSO Normalization | Variable DMSO % across doses | Constant DMSO (e.g., 0.1%) in all wells |
| Plate Layout | Uses all wells (including edges) | Excludes outer perimeter ("Edge Effect") |
| Data Fitting | Linear Regression / Excel | 4-Parameter Logistic (4PL) Model |
| Z-Factor | Not calculated | Required > 0.5 [4] |
Expert Insight: The DMSO "Crash"
-
Mechanism: Many kinase inhibitors are hydrophobic. In manual serial dilution, adding high-concentration DMSO stock to aqueous media often causes micro-precipitation. The compound crashes out before reaching the cells.
-
The Fix: Acoustic dispensing shoots nanoliter droplets of compound directly into the assay well, ensuring immediate solubilization and constant DMSO concentration.
Validated Protocol: High-Fidelity IC50
-
Cell Seeding: Seed cells (e.g., 2000 cells/well) in 384-well plates. Crucial: Fill outer rows with PBS (thermal barrier) to prevent evaporation "edge effects."
-
Incubation: Allow cells to adhere (16-24h).
-
Dosing: Use acoustic liquid handling to dispense compound. Range: 10 µM to 0.1 nM (10-point dose response).
-
Control: Include "Min" (DMSO only) and "Max" (Staurosporine) controls on every plate.
-
Detection: Add ATP-quantification reagent (e.g., CellTiter-Glo). Shake 2 mins. Incubate 10 mins.
-
Analysis: Fit data to the Hill Equation (4PL) . Reject plate if Z-factor < 0.5.
Visualization: Assay Logic & Signaling
Caption: Assay workflow incorporating quality control loops (Z-factor) to ensure data validity.
Part 4: Conclusion
Replicating published data is not about following a recipe; it is about forensic science. The "Product" you are developing is not just a molecule, but a validated dataset .
-
Synthesis: Move from "Tetrakis/Flash Column" to "Pd-dppf/Scavengers/qNMR."
-
Bioassay: Move from "Pipettes/Excel" to "Acoustic Dispensing/4PL Models."
By adopting these robust protocols, you eliminate the variables of catalyst poisoning and pipetting error, leaving only the true biology of the molecule.
References
-
Begley, C. G., & Ellis, L. M. (2012).[1] Drug development: Raise standards for preclinical cancer research. Nature, 483(7391), 531–533. [Link]
-
Michaudel, Q., et al. (2018). Improving the Reproducibility of Chemical Synthesis. Chemical Science. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
National Center for Advancing Translational Sciences (NCATS).[2] (2012).[1][3][4][5] Assay Guidance Manual: Assay Operations for SAR Support. NIH.[3][6] [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]
Sources
- 1. Redirecting... [drugmonkey.scientopia.org]
- 2. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
